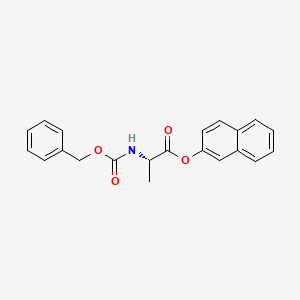

Z-Ala-Beta-Naphthyl ester

Description

General Principles of Esterification and Related Coupling Reactions

Esterification reactions are broadly categorized based on the reaction conditions and the nature of the reactants. The core of these transformations is the nucleophilic acyl substitution mechanism.

Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives. libretexts.orgbyjus.com The reaction involves the substitution of a leaving group on an acyl compound with a nucleophile. byjus.com In the context of ester synthesis, the alcohol (or naphthol) acts as the nucleophile, and a derivative of the carboxylic acid provides the acyl group.

Direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is often catalyzed by a strong acid. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. byjus.com This activation facilitates the attack by the weakly nucleophilic alcohol.

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and phosphorous acid. google.com For instance, phosphorous acid has been effectively used as a catalyst in the esterification of phenols and carboxylic acids, yielding high-purity ester products. google.com In some cases, solid acid catalysts like silicotungstic acid or oxalic acid are employed, offering advantages such as high yields, short reaction times, and environmentally friendly conditions. researchgate.netsioc-journal.cn The removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards the ester product. google.com

Base-mediated ester synthesis provides an alternative to acid-catalyzed methods, particularly when dealing with sensitive substrates. In these methods, either the carboxylic acid or the alcohol is activated.

One common approach involves converting the carboxylic acid into a more reactive acylating agent, such as an acyl chloride or an anhydride (B1165640). This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. The resulting acyl halide is then reacted with the alcohol or naphthol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base neutralizes the acidic byproduct (e.g., HCl) generated during the reaction.

Alternatively, the alcohol can be deprotonated by a strong base to form a more nucleophilic alkoxide or phenoxide ion. This anion can then react with the acylating agent. Base-mediated cyclization reactions have also been employed in the synthesis of complex heterocyclic structures incorporating ester functionalities. acs.orgrsc.orgbeilstein-journals.org

Specific Synthetic Routes to Naphthyl Ester Derivatives

The general principles of esterification are directly applicable to the synthesis of naphthyl esters. The specific route chosen often depends on the desired complexity of the final product, ranging from simple acetylated naphthols to more elaborate functionalized esters.

Acetylation is a common method for the preparation of naphthyl esters, specifically naphthyl acetates. This reaction involves treating a naphthol with an acetylating agent, such as acetic anhydride or acetyl chloride. arabjchem.orggoogle.com The reaction can be catalyzed by both acids and bases.

For example, the acetylation of 2-naphthol (B1666908) with acetic anhydride can be efficiently catalyzed by nickel-based catalysts, such as Ni/SiO2 or nickel nitrate, providing high conversions and selectivity under mild conditions. arabjchem.orgsciencepublishinggroup.com Lanthanide-organic frameworks have also been demonstrated as effective catalysts for the acylation of 2-naphthol with acetic anhydride. researchgate.net In some protocols, vinyl acetate (B1210297) is used as the acetylating agent at low temperatures. google.com These methods offer environmentally friendly and efficient routes to naphthyl acetates. sciencepublishinggroup.com

Table 1: Catalysts and Conditions for the Acetylation of 2-Naphthol

| Catalyst | Acetylating Agent | Conditions | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| 10% Ni/SiO₂ | Acetic Anhydride | Reflux in acetonitrile | 50-80% Conversion | 100% | arabjchem.org |

| Nickel Nitrate | Acetic Acid | Reflux | Moderate to Excellent Yields | High | sciencepublishinggroup.com |

| Ln-Organic Frameworks | Acetic Anhydride | Solvothermal | - | - | researchgate.net |

| None (with vinyl acetate) | Vinyl Acetate | 20-70 °C | - | - | google.com |

The synthesis of more complex naphthyl esters, such as Z-Ala-Beta-Naphthyl ester, requires a multi-step approach. This typically involves the coupling of a protected amino acid with a naphthol. The protecting group on the amino acid is crucial to prevent unwanted side reactions at the amino group. For this compound, the amino acid alanine (B10760859) is protected with a benzyloxycarbonyl group (Cbz or Z group). google.comguidechem.com

The coupling of the N-protected amino acid with the naphthol is facilitated by a coupling reagent. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for this purpose. bachem.compeptide.comamericanpeptidesociety.org These reagents activate the carboxyl group of the protected amino acid, forming a reactive intermediate that is then attacked by the hydroxyl group of the naphthol. bachem.comamericanpeptidesociety.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress side reactions and reduce racemization. bachem.comamericanpeptidesociety.org

Phosphonium and aminium-based coupling reagents, such as BOP, PyBOP, HBTU, and HATU, represent another class of efficient reagents for forming peptide and ester bonds. peptide.comsigmaaldrich.com These reagents convert the protected amino acid into a highly reactive activated species in the presence of a base, leading to rapid and clean coupling with the naphthol. sigmaaldrich.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the desired functionalized naphthyl ester. acs.org The synthesis of various functionalized amino esters and amides often relies on these robust coupling methodologies. acs.orgacs.orgresearchgate.netrsc.org

Table 2: Common Coupling Reagents for Ester and Amide Synthesis

| Reagent Class | Examples | Activating Species | Common Additives | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | HOBt, HOAt | bachem.compeptide.comamericanpeptidesociety.org |

| Phosphonium Salts | BOP, PyBOP, PyAOP | OBt or OAt esters | - | peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | OBt, OAt, or Oxyma esters | - | sigmaaldrich.comacs.org |

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl (2S)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRJBGYAMMSYFN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Ala Beta Naphthyl Ester and Analogous Naphthyl Esters

Specific Synthetic Routes to Naphthyl Ester Derivatives

Preparation of Naphthyl-Containing Ynamides and Cyclopropane (B1198618) Esters

The synthesis of naphthyl-containing ynamides and cyclopropane esters represents a significant area of research, providing versatile intermediates for further chemical transformations.

Naphthyl-Containing Ynamides:

Ynamides are a class of compounds characterized by a nitrogen atom attached to an acetylenic carbon, and their synthesis has been a subject of considerable interest due to their unique reactivity. thieme-connect.com The preparation of naphthyl-containing ynamides can be achieved through several methods, including copper-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling of terminal ynamides with aryl iodides, including naphthyl iodides, has been successfully demonstrated. brad.ac.uk This method allows for the formation of a diverse range of internal ynamides with good yields. brad.ac.uk Research has shown that even in aqueous media, which typically poses a challenge due to the hydrolytic sensitivity of ynamides, the synthesis can be effectively carried out using specific catalytic systems. brad.ac.uk The use of palladium catalysts in combination with copper has also been a foundational approach in the synthesis of ynamides. thieme-connect.com Furthermore, methods involving hypervalent iodonium (B1229267) salts have provided an alternative route to ynamides, including those with aryl substituents. thieme-connect.com

Recent advancements have also explored organocatalytic approaches. For example, an intramolecular (4+2) annulation of enals with ynamides, catalyzed by a chiral secondary amine, has been developed for the atroposelective synthesis of axially chiral 7-aryl indolines, where the aryl group can be a naphthyl moiety. rsc.orgrsc.org This highlights the utility of naphthyl-ynamides in constructing complex, stereochemically defined molecules.

Naphthyl-Containing Cyclopropane Esters:

Cyclopropane esters are valuable synthetic intermediates, and those incorporating a naphthyl group have been synthesized through various methodologies. A common approach involves the reaction of a naphthyl-containing alcohol with a cyclopropanecarboxylic acid derivative. For example, cyclopropane carboxylic acid 1-(2-naphthyl)-2-propynyl ester can be synthesized by reacting 1-(2-naphthyl)-2-propyn-1-ol (B3340007) with cyclopropane carboxylic acid chloride in the presence of pyridine (B92270). prepchem.com Another method involves the reaction of a bromomethylnaphthalene with cyclopropane carboxylic acid in the presence of a base like potassium carbonate. prepchem.com

These naphthyl cyclopropane esters serve as precursors for more complex structures. For instance, they have been utilized in visible-light-induced photoannulation reactions to generate functionalized dihydrophenalenes, demonstrating their utility in the synthesis of polycyclic aromatic systems. acs.orgacs.org

| Starting Material (Ynamide Synthesis) | Reagent | Catalyst/Conditions | Product | Reference |

| Terminal Ynamide | Naphthyl Iodide | Pd/Cu (Sonogashira coupling) | Naphthyl-containing Ynamide | brad.ac.uk |

| Enal-tethered Naphthyl Ynamide | - | Chiral Secondary Amine | Axially Chiral 7-Naphthyl Indoline | rsc.orgrsc.org |

| Starting Material (Cyclopropane Ester Synthesis) | Reagent | Catalyst/Conditions | Product | Reference |

| 1-(2-Naphthyl)-2-propyn-1-ol | Cyclopropane carboxylic acid chloride | Pyridine | Cyclopropane carboxylic acid 1-(2-naphthyl)-2-propynyl ester | prepchem.com |

| 6-Methyl-2-(bromomethyl)naphthalene | Cyclopropane carboxylic acid | Potassium carbonate | Cyclopropane carboxylic acid (6-methyl-2-naphthyl)methyl ester | prepchem.com |

Advanced Catalytic Approaches in Naphthyl Ester Synthesis

Modern synthetic chemistry has seen the advent of sophisticated catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions for the synthesis of esters, including those with naphthyl moieties.

Lewis acid catalysis plays a pivotal role in organic synthesis by activating substrates towards nucleophilic attack, thereby facilitating bond formation with high levels of control. wikipedia.org In the context of ester synthesis, Lewis acids can activate either the carboxylic acid or the alcohol component, or in some cases, both. For the formation of naphthyl esters, Lewis acids can be employed to promote the reaction between a naphthyl alcohol and a carboxylic acid or its derivative.

The use of metal-based Lewis acids, such as those of aluminum, boron, tin, and titanium, is common. wikipedia.org For instance, boronic acids have been shown to catalyze the condensation of aldehydes with ketene (B1206846) dialkyl acetals to furnish α,β-unsaturated esters with high (E)-stereoselectivity. beilstein-journals.org This methodology is applicable to aromatic aldehydes, including those derived from naphthalene (B1677914). beilstein-journals.org

Furthermore, the combination of Lewis acids with other catalytic systems, known as cooperative catalysis, has emerged as a powerful strategy. nih.govscienceopen.com For example, copper/Lewis acid synergistic catalysis has been established for the amination of allenyl ethers, leading to functionalized Z-oxalylamines. This approach allows for the inclusion of various functional groups, including naphthylmethyl, with good yields and high stereoselectivities. nih.gov The Lewis acid is believed to coordinate with the substrate, inhibiting isomerization and thereby enhancing stereoselectivity. nih.gov Chiral Lewis acids, often in complex with a chiral ligand, are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched esters. wikipedia.orgchinesechemsoc.org

Visible-light photoredox catalysis has emerged as a green and powerful tool in organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. beilstein-journals.orgacs.orguni-regensburg.de This approach relies on photocatalysts, typically transition metal complexes of ruthenium or iridium, that can initiate single-electron transfer (SET) processes upon photoexcitation. acs.org

A notable application in the context of naphthyl esters is the photoannulation of α-naphthyl cyclopropane carboxylic esters to form functionalized dihydrophenalenes. acs.orgacs.org This transformation is facilitated by an iridium-based photocatalyst in the presence of an electron donor. acs.org The proposed mechanism involves the photoreductive opening of the cyclopropane ring to form an enolate radical, which then undergoes an intramolecular cyclization onto the naphthalene ring. acs.org This method demonstrates the ability of photoredox catalysis to construct complex polycyclic systems from relatively simple naphthyl ester precursors.

The merging of photoredox catalysis with other catalytic modes, such as transition metal catalysis, has further expanded its synthetic utility. beilstein-journals.org This dual catalytic approach allows for novel transformations that are not accessible through either catalytic cycle alone.

Cooperative organocatalysis utilizes the synergistic action of two or more organocatalysts to achieve transformations with high efficiency and stereoselectivity. rsc.org This approach has been successfully applied to the synthesis of stereochemically complex molecules, including those containing naphthyl groups.

An example is the organocatalytic intramolecular (4+2) annulation of enals with ynamides to produce axially chiral 7-aryl indolines, where the aryl group can be a naphthyl moiety. rsc.orgrsc.org This reaction is catalyzed by a chiral secondary amine and proceeds with good to excellent enantioselectivities. rsc.orgrsc.org The mild reaction conditions tolerate a variety of functional groups. rsc.org

Furthermore, cooperative catalysis involving an organocatalyst and a metal catalyst has proven to be a versatile strategy. rsc.org For instance, the combination of an iridium catalyst with a Lewis base organocatalyst can enable stereodivergent allylic substitutions of aryl acetic acid esters. rsc.org This dual activation allows for the synthesis of all four stereoisomers of a product by simply changing the chirality of the two catalysts. rsc.org The enantioselective Friedel-Crafts alkylation/cyclization of naphthols with α,β-unsaturated aldehydes, promoted by a diphenylprolinol ether organocatalyst, provides a one-pot synthesis of chiral chromanes. acs.org

Zeolites are crystalline aluminosilicates with well-defined microporous structures, which makes them highly effective as shape-selective solid acid catalysts. uco.esmdpi.comnih.gov Their application in esterification and transesterification reactions is well-documented, offering advantages such as reusability, thermal stability, and the potential for environmentally benign processes. mdpi.com

The catalytic activity of zeolites in ester formation is dependent on their acidity (both Brønsted and Lewis acid sites), pore size, and structure. mdpi.com Large-pore zeolites like FAU and beta zeolites have shown effectiveness in catalyzing ester production. mdpi.com The efficiency of zeolites can be further enhanced through modifications such as dealumination, which can be achieved by steam or acid treatments. researchgate.net This process can increase the number of active sites and improve catalytic performance in reactions like the acylation of naphthalene derivatives and the esterification of alcohols. researchgate.net

For instance, dealuminated β-zeolite has been investigated for its catalytic activity in the acylation of 2-methoxynaphthalene (B124790) and the esterification of benzyl (B1604629) alcohol with hexanoic acid. researchgate.net The modification of zeolites with phosphorus has also been shown to alter their acidity and microporous properties, which can significantly impact their catalytic lifetime and performance in hydrocarbon transformations. acs.org

| Catalytic Approach | Catalyst System | Substrate Example | Product Type | Key Feature | Reference |

| Lewis Acid Catalysis | Copper/Lewis Acid | Allenyl ether and amine with naphthylmethyl group | Functionalized Z-oxalamine | High stereoselectivity | nih.gov |

| Visible-Light Photoredox Catalysis | Iridium photocatalyst | α-Naphthyl cyclopropane carboxylic ester | Dihydrophenalene | Mild conditions, complex ring formation | acs.orgacs.org |

| Cooperative Organocatalysis | Chiral Secondary Amine | Enal-tethered naphthyl ynamide | Axially chiral 7-naphthyl indoline | High enantioselectivity | rsc.orgrsc.org |

| Zeolite-Based Catalysis | Dealuminated β-zeolite | 2-Methoxynaphthalene and acetic anhydride (B1165640) | Acylated naphthalene | Reusable solid acid catalyst | researchgate.net |

Cooperative Organocatalysis in Stereoselective Ester Synthesis

Control over Stereochemistry and Regioselectivity in Synthesis

The control of stereochemistry and regioselectivity is a paramount challenge and a key objective in modern organic synthesis, particularly for creating complex and biologically active molecules.

Stereochemistry:

Achieving a specific stereochemical outcome, whether it be diastereoselectivity or enantioselectivity, is often accomplished through the use of chiral catalysts or auxiliaries. In the synthesis of naphthyl-containing compounds, several strategies have been employed.

Asymmetric Catalysis: Chiral Lewis acids, often formed in situ from a metal salt and a chiral ligand, are widely used to induce enantioselectivity. wikipedia.orgchinesechemsoc.org Similarly, chiral organocatalysts, such as derivatives of proline, can effectively control the stereochemical course of a reaction. acs.org For example, the enantioselective Friedel-Crafts alkylation of 1-naphthols with α,β-unsaturated aldehydes is promoted by a chiral diphenylprolinol ether. acs.org Cooperative catalysis, combining a chiral metal complex and a chiral organocatalyst, offers a powerful approach for stereodivergent synthesis, allowing access to multiple stereoisomers of a product. rsc.org

Substrate Control: The inherent stereochemistry of a starting material can also direct the formation of a specific stereoisomer in the product. However, catalytic methods that can override or enhance substrate-based stereocontrol are often more versatile.

Regioselectivity:

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is another critical aspect of synthesis.

Electronic and Steric Effects: The inherent electronic properties and steric hindrance of a substrate often dictate the regiochemical outcome of a reaction. For instance, in the electrophilic cyclization of arene-containing propargylic alcohols to form substituted naphthalenes, the cyclization onto a substituted phenyl ring can be highly regioselective, favoring the less hindered position. nih.gov

Directing Groups: The presence of a directing group on a substrate can guide a reagent to a specific position.

Catalyst Control: The choice of catalyst can significantly influence regioselectivity. In the hetero-Diels-Alder reaction of nitroso derivatives with unsymmetrical dienes, the regioselectivity is highly dependent on the nature of the substituents on both the diene and the dienophile, as well as the reaction conditions, which can be influenced by a catalyst. beilstein-journals.org Similarly, in the formation of enolates from unsymmetrical ketones, kinetically controlled conditions (using a strong, hindered base at low temperature) and thermodynamically controlled conditions (using a weaker base at higher temperature) can lead to different regioisomers. ethernet.edu.et

Enantioselective Synthesis Strategies

The synthesis of single-enantiomer molecules is a cornerstone of modern medicinal chemistry and materials science. For chiral amino acid esters like Z-Ala-Beta-Naphthyl ester, achieving high enantioselectivity is critical. Various catalytic strategies have been developed to this end, employing chiral catalysts to control the stereochemical outcome of the reaction.

One prominent method is the catalytic phase-transfer alkylation of Schiff base esters. Research has demonstrated the highly enantioselective synthesis of α-alkyl-alanines through the alkylation of a 2-naphthyl aldimine tert-butyl ester. organic-chemistry.orgorganic-chemistry.org This reaction is conducted in the presence of a base, such as rubidium hydroxide (B78521) (RbOH), and a chiral phase-transfer catalyst. organic-chemistry.org Specifically, the use of O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide as the catalyst at low temperatures (−35°C) has been shown to yield the highest enantioselectivities. organic-chemistry.org

Organocatalysis offers another powerful route for the enantioselective synthesis of α-amino acid esters. acs.org One-pot procedures have been developed that utilize a single organocatalyst across multiple steps. acs.org For instance, a quinidine-derived catalyst bearing a bulky 1,2-bis(1-naphthyl) moiety can facilitate the asymmetric synthesis of α-amino acid esters. acs.org These reactions can start from readily available aldehydes and anilines, including 2-naphthyl aniline (B41778), to produce the corresponding amino acid esters with high enantiomeric excess (ee), such as 93% ee for the 2-naphthyl product. acs.org

Cooperative catalysis, which involves the simultaneous action of two different catalysts, has also been successfully applied to the synthesis of related structures like α-aryl-β²-amino esters. d-nb.infonih.gov This approach can involve an isothiourea Lewis base catalyst and a Brønsted acid co-catalyst to activate the substrates and control stereochemistry. d-nb.info In one example, the enantioselective aminomethylation of a 2-naphthyl substituted pentafluorophenyl ester proceeded in high yield (81%) and with excellent enantioselectivity (92:8 enantiomeric ratio). d-nb.infonih.gov

| Method | Substrate Example | Catalyst System | Key Findings |

| Phase-Transfer Catalysis | 2-Naphthyl aldimine tert-butyl ester | O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide / RbOH | Achieved highest enantioselectivities at -35°C. organic-chemistry.org |

| Organocatalysis | 2-Naphthyl aniline + Aldehyde | Quinidine-derived diamine catalyst | Product obtained with 93% enantiomeric excess (ee). acs.org |

| Cooperative Catalysis | 2-Naphthyl substituted pentafluorophenyl ester | (R)-BTM·HCl (isothiourea) | Product obtained in 81% yield and 92:8 enantiomeric ratio (er). d-nb.infonih.gov |

| Anion-Binding Catalysis | α-chloroglycine ester | Chiral aminothiourea | Provides a scalable, one-pot route to enantioenriched α-amino esters. acs.org |

Regioselective Functionalization of Naphthalene Systems

The synthesis of a β-naphthyl ester requires precise control over the position of functionalization on the naphthalene ring. The naphthalene system has two positions for monosubstitution, C1 (alpha) and C2 (beta), and controlling the selectivity of a reaction to favor one over the other is a significant synthetic challenge. researchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, with regioselectivity often depending on the directing effects of existing functional groups. researchgate.netresearchgate.net

To overcome these limitations, modern synthetic methods have focused on transition-metal-catalyzed C-H bond activation, which offers a powerful tool for the direct and regioselective functionalization of aromatic rings. nih.gov One such strategy is the Rhodium(III)-catalyzed C-H bond naphthylation. rsc.orgrsc.org This method has been successfully used to synthesize a diverse range of naphthalene-substituted aromatic esters with high efficiency and regioselectivity. rsc.org

The process involves the reaction of aryl imidates with oxabicyclic alkenes, where the imidate group serves as a directing group, guiding the catalyst to a specific C-H bond. rsc.orgrsc.org This directed C-H activation leads to a cascade transformation that ultimately converts the imidate directing group into an ester. rsc.org A key advantage of this protocol is that it provides access to mono-ortho naphthalene-substituted aromatic esters that cannot be synthesized directly from the corresponding carboxylic acid or ester, highlighting the practicality of the approach. rsc.org Mechanistic studies suggest that the carbonyl oxygen of the final ester product originates from the oxabicyclic alkene. rsc.org This catalytic system demonstrates excellent tolerance for various functional groups on the aryl imidate, including halogens and ethers. rsc.org

| Substrate (Aryl Imidate) | Naphthylating Reagent | Catalyst System | Product Type | Yield |

| Ethyl benzimidate | Oxabicyclic alkene | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | ortho-Naphthylated ester | 85% |

| Ethyl 4-methylbenzimidate | Oxabicyclic alkene | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | ortho-Naphthylated ester | 94% |

| Ethyl 4-methoxybenzimidate | Oxabicyclic alkene | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | ortho-Naphthylated ester | 95% |

| Ethyl 4-chlorobenzimidate | Oxabicyclic alkene | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | ortho-Naphthylated ester | 91% |

| Ethyl 4-iodobenzimidate | Oxabicyclic alkene | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | ortho-Naphthylated ester | 65% |

Enzymatic Applications and Substrate Specificity of Naphthyl Esters

Naphthyl Esters as Fluorogenic and Chromogenic Substrates

Naphthyl esters are synthetic substrates designed to release a naphthol moiety upon enzymatic cleavage. This released naphthol or its derivatives can be detected through changes in color (chromogenic) or fluorescence (fluorogenic), providing a means to monitor enzyme kinetics. Substrates such as N-acetyl-DL-phenylalanine β-naphthyl ester are well-established for assaying chymotrypsin (B1334515) and other serine proteases like subtilisin. medchemexpress.commedchemexpress.cominvivochem.com Similarly, Z-Ala-Beta-Naphthyl ester is designed to assess proteases that recognize and cleave the alanine (B10760859) residue.

The fundamental principle behind the use of naphthyl esters in enzyme assays is the specific catalytic hydrolysis of the ester bond by a target enzyme. nih.gov For a substrate like this compound, a protease with specificity for the alanine residue will cleave the ester linkage connecting the amino acid to the beta-naphthol group.

The reaction can be summarized as: Z-Alanine-β-Naphthyl Ester + H₂O ---(Enzyme)--> Z-Alanine + β-Naphthol

The detection of the reaction relies on quantifying the released β-naphthol. nih.govgoogle.com In chromogenic assays, the liberated naphthol is often coupled with a diazonium salt, such as Fast Blue B salt or o-Dianisidine, to form a distinctly colored azo dye. medchemexpress.comsigmaaldrich.com The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the amount of naphthol released and thus to the enzyme's activity. medchemexpress.com For fluorogenic detection, the intrinsic fluorescence of the released naphthol is measured.

The spectral properties of the released naphthol are central to its detection. The choice between spectrophotometric and fluorometric detection depends on the specific naphthol derivative and the desired sensitivity.

1-Naphthol (B170400) and 2-Naphthol (B1666908): The direct spectrophotometric detection of 1-naphthol and 2-naphthol is possible by monitoring the increase in absorbance around 322 nm. nih.govnih.govgoogle.com

Fluorogenic Detection: Naphthol derivatives are fluorescent, offering a more sensitive detection method. For instance, 2-naphthol can be detected fluorometrically with excitation and emission wavelengths typically around 290 nm and 450 nm, respectively. nih.gov 1-Naphthol exhibits an emission maximum at approximately 529 nm when excited at 450 nm. wipo.intasm.org

Chromogenic Detection: For colorimetric assays, the coupling of naphthol with a diazonium salt produces a stable chromophore with a distinct visible-light absorption maximum. For example, the complex formed between α-naphthol and Fast Blue RR salt can be monitored at 510 nm. sigmaaldrich.com Other diazo dyes formed with β-naphthol can result in pink-purple products. medchemexpress.com The hydrolytic activity using β-naphthyl ester substrates can also be measured at 520 nm by coupling the liberated naphthol to the zinc-stabilized diazonium salt, Fast Garnet. portlandpress.com

| Detection Method | Analyte | Wavelength (nm) | Notes |

| Spectrophotometry | 1-Naphthol / 2-Naphthol | 322 | Direct measurement of released naphthol. nih.govnih.gov |

| Spectrophotometry | α-Naphthol-Diazo Dye Complex | 510 | Coupled reaction with Fast Blue RR salt. sigmaaldrich.com |

| Spectrophotometry | β-Naphthol-Diazo Dye Complex | 520 | Coupled reaction with Fast Garnet salt. portlandpress.com |

| Fluorometry | 2-Naphthol | Ex: 290 / Em: 450 | Direct fluorescence measurement. nih.gov |

| Fluorometry | 1-Naphthol | Ex: 450 / Em: 529 | Direct fluorescence measurement. wipo.intasm.org |

Principle of Enzymatic Hydrolysis and Naphthol Release for Detection

Development and Optimization of Enzymatic Assays

The principles of naphthol release have been adapted into various assay formats, from traditional single-cuvette measurements to advanced high-throughput and in-gel visualization techniques.

Both spectrophotometric and fluorometric methods are widely used for quantifying protease activity with naphthyl ester substrates.

Spectrophotometric Assays: These assays are convenient and often rely on the formation of a colored product. A highly sensitive colorimetric assay for proteases like trypsin and chymotrypsin uses α-naphthyl ester derivatives. The released α-naphthol is coupled with a chromogenic agent for quantification. nih.gov This approach is noted to be more sensitive than using corresponding methyl or ethyl ester substrates. nih.gov The continuous monitoring of the diazo dye complex formation at a specific wavelength, such as 510 nm, allows for real-time kinetic analysis without the need for extraction steps. sigmaaldrich.com

Fluorometric Assays: Leveraging the inherent fluorescence of naphthol allows for highly sensitive detection of enzyme activity. google.com These methods are particularly advantageous for detecting very low concentrations of enzyme activity, with sensitivities reaching the femtomolar range for some protease assays using optimized substrates. acs.org The development of fluorogenic substrates based on dyes like resorufin, which have longer emission wavelengths, helps to minimize background interference from biological samples. google.comacs.org

The need to screen large libraries of compounds for potential enzyme inhibitors or to perform directed evolution of enzymes has driven the adaptation of these assays to microplate formats. cerealsgrains.org Microplates, typically with 96, 384, or even more wells, are suitable for a wide range of homogeneous and heterogeneous assays measuring enzyme activity. nih.gov

Fluorescence-based microplate assays are particularly well-suited for high-throughput screening (HTS) due to their high sensitivity and amenability to automation. 5-diagnostics.comgoogle.com.na Protocols for HTS of enzymes like alkaline phosphatase have been established using chemiluminescent substrates in multiwell plates, allowing for the screening of tens of thousands of compounds per day. thermofisher.com Similar principles apply to protease assays using substrates like this compound, where the enzymatic reaction is performed in each well, and the resulting chromogenic or fluorogenic signal is read by an automated plate reader. This enables rapid and efficient characterization of enzyme kinetics and inhibition. 5-diagnostics.com

Zymography is a powerful technique used to detect and characterize enzyme activity directly within a polyacrylamide or agarose (B213101) gel following electrophoresis. This method is particularly useful for identifying specific isozymes or active enzyme fragments. For esterases and lipases, zymography is commonly performed using naphthyl acetates as substrates. acs.org

The process involves separating proteins by non-denaturing gel electrophoresis. The gel is then incubated in a solution containing a naphthyl ester substrate, such as α-naphthyl acetate (B1210297) or β-naphthyl acetate, and a diazonium salt like Fast Blue RR or Naphthanil diazo blue B. acs.org At the locations in the gel where the active enzyme is present, the substrate is hydrolyzed, releasing naphthol. The naphthol immediately couples with the diazonium salt to form an insoluble, colored precipitate. This creates distinct bands on the zymogram, indicating the position and relative activity of the enzyme. While commonly described for esterases using simple naphthyl acetates, the same principle is applied to proteases using amino acid-naphthyl ester substrates like N-Acetyl-DL-phenylalanine β-naphthyl ester to visualize chymotrypsin-like activity in gels. medchemexpress.cominvivochem.com

Microplate Assay Formats for High-Throughput Screening

Substrate Specificity and Kinetic Characterization of Hydrolases

Naphthyl esters, including this compound, serve as valuable chromogenic and fluorogenic substrates for a variety of hydrolytic enzymes. The release of naphthol or its derivatives upon enzymatic cleavage allows for the convenient spectrophotometric or fluorometric monitoring of enzyme activity. The specificity of these interactions is a key aspect of their application in enzyme characterization.

This compound and similar compounds are recognized and hydrolyzed by several classes of proteases. The alanine residue provides a recognition site, while the β-naphthyl ester acts as the reporter group.

Chymotrypsin and Subtilisin: N-Acetyl-DL-phenylalanine β-naphthyl ester is a known chromogenic substrate for chymotrypsin and microbial serine proteases like subtilisin. medchemexpress.commedchemexpress.com The enzymatic hydrolysis of this substrate releases β-naphthol, which can be coupled with a diazo dye to produce a visible color for quantification. medchemexpress.com This principle is also applied in assays to screen for protease inhibitors. medchemexpress.com

Trypsin: Trypsin exhibits specificity for cleaving peptide bonds at the carboxyl side of basic amino acids like lysine (B10760008) and arginine. While this compound itself is not a primary substrate for trypsin due to the lack of a basic amino acid residue, related β-naphthylamide substrates like N-α-Benzoyl-DL-arginine β-naphthylamide hydrochloride are used as chromogenic substrates for trypsin. medicaljournalssweden.se The study of trypsin kinetics often involves substrates where the leaving group is p-nitroaniline, such as Z-Lys-pNA, to understand the acylation and deacylation steps of the catalytic mechanism. acs.org

Cathepsins: Cathepsins, a group of lysosomal proteases, can be assayed using naphthyl-based substrates. For instance, Cathepsin C activity can be measured using Gly-Phe-β-naphthylamide. abcam.com The hydrolysis of this substrate within lysosomes leads to an accumulation of products that can disrupt the lysosomal membrane. abcam.com Similarly, Cathepsin B activity has been detected using substrates like Z-Arg-Arg cresyl violet and Z-Arg-Arg-pNA. nih.govechelon-inc.com The use of specific peptidyl derivatives of 4-methoxy-β-naphthylamine allows for the selective determination of activities of Cathepsins B, H, K, and L in living cells. tandfonline.com

Esterases and lipases are key enzymes in the hydrolysis of ester bonds, and naphthyl esters are widely used to characterize their activity. These enzymes belong to the large α/β-hydrolase fold superfamily. fiocruz.br

Esterase Activity: Naphthyl acetates are common substrates for distinguishing between different esterase isozymes, often designated as A and B based on their preference for α- or β-naphthyl acetate. fiocruz.brscielo.br For example, a cold-active acetyl xylan (B1165943) esterase (PbAcE) from Paenibacillus sp. and an esterase (EaEST) from Exiguobacterium antarcticum have been shown to hydrolyze both 1-naphthyl acetate and 2-naphthyl acetate. researchgate.netsemanticscholar.org An acetyl xylan esterase B from Aspergillus oryzae showed optimal activity with α-naphthyl acetate. researchgate.netresearchgate.net A study on an insect α-carboxylesterase, LcαE7, utilized 2-naphthyl acetate to screen for thermally stable variants. pnas.org

Lipase (B570770) Activity: Lipases also catalyze the hydrolysis of naphthyl esters. Research on the regioselectivity of lipases has employed dihydroxynaphthalenes and their corresponding diacetates to study acylation and hydrolysis reactions. rsc.org For instance, Amano Lipase from Pseudomonas fluorescens has been used to study the regioselective hydrolysis of aryl naphthalene (B1677914) diacetates. researchgate.net

The interaction of these enzymes with naphthyl esters is influenced by the structure of both the acyl and the naphthyl portions of the substrate.

The hydrolysis of naphthyl esters by enzymes follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters that describe the efficiency and affinity of the enzyme-substrate interaction. scirp.org

K_m (Michaelis Constant): This parameter reflects the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate. Lower K_m values generally suggest higher affinity. scirp.org For trypsin-catalyzed hydrolysis of Nα-Boc-amino acid guanidinonaphthyl esters, K_m values were in the range of 10⁻³ to 10⁻⁴ M. pharm.or.jp

V_max (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. scirp.org

k_cat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time (k_cat = V_max / [E]_total). It is a measure of the catalytic efficiency of the enzyme. scirp.orgutah.edu

The determination of these parameters is crucial for understanding enzyme mechanisms and for the rational design of enzyme inhibitors or improved enzyme variants.

Table 1: Examples of Kinetic Parameters for Enzymatic Hydrolysis of Naphthyl Esters This table is interactive. Click on the headers to sort the data.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Rsp3690 | 2-Naphthyl acetate | - | - | 1.0 x 10⁵ | |

| LcαE7 (WT) | 2-Naphthyl acetate | - | - | 1.8 x 10⁶ | pnas.org |

| LcαE7-4 (variant) | 2-Naphthyl acetate | - | - | 1.1 x 10⁶ | pnas.org |

| Trypsin | Nα-Boc-L-Ala-4-guanidino-1-naphthyl ester | 0.23 | 0.091 | 396 | pharm.or.jp |

| Trypsin | Nα-Boc-Gly-4-guanidino-1-naphthyl ester | 0.38 | 0.053 | 139 | pharm.or.jp |

Enzymes can exhibit significant regioselectivity, preferentially hydrolyzing one isomer of a substrate over another. This is particularly evident in the hydrolysis of α- and β-naphthyl esters.

Steric Hindrance: The difference in reactivity is often attributed to steric hindrance. In α-naphthyl esters, the adjacent benzene (B151609) ring can sterically hinder the approach of the enzyme to the ester linkage. nih.gov In contrast, this ring is more remote in β-naphthyl esters, allowing for easier access to the active site. nih.gov

Enzyme-Specific Preferences:

Sulfatase from Helix pomatia hydrolyzes β-naphthyl sulfate (B86663) much more rapidly than α-naphthyl sulfate. nih.gov

An esterase from Exiguobacterium antarcticum (EaEST) showed its highest activity toward 1-naphthyl acetate, followed by 1-naphthyl butyrate (B1204436) and then 2-naphthyl acetate. semanticscholar.org

A hormone-sensitive lipase from Halocynthiibacter arcticus (HaHSL) also displayed higher activity with 1-naphthyl acetate compared to 2-naphthyl acetate. mdpi.com

Conversely, the enzyme Rsp3690 demonstrates strong regioselectivity for 2-naphthyl acetate over 1-naphthyl acetate, with the latter showing significantly lower catalytic efficiency.

An esterase from Paenibacillus sp. (PsEstA) also preferred 1-naphthyl acetate over 2-naphthyl acetate. mdpi.com

This regioselectivity is a critical factor in designing specific substrates for particular enzymes and has been exploited for the preparative separation of α- and β-naphthols. nih.gov

Quantitative Kinetic Parameters (K_m, V_max, k_cat) Determination

Role in Enzyme Characterization and Mechanism Elucidation

Naphthyl-based substrates and inhibitors are valuable tools for probing the active sites of enzymes. epa.gov The interaction of these molecules with the enzyme provides information about the size, shape, and chemical nature of the active site.

Mapping Active Sites: By systematically varying the structure of the naphthyl substrate (e.g., the position of substituents on the naphthyl ring), researchers can map the steric and electronic requirements of an enzyme's active site. pharm.or.jp For example, studies with different position isomers of guanidinonaphthyl esters as substrates for trypsin revealed differences in binding affinity (K_s) and acylation rates (k_2), providing insights into how the substrate fits within the active site. pharm.or.jp

Mechanism-Based Probes: Aryl acetylenes, such as 2-ethynylnaphthalene, have been used as mechanism-based inhibitors to probe the active sites of cytochrome P450 enzymes. annualreviews.org The enzyme catalyzes the oxidation of the acetylene (B1199291) to a reactive ketene (B1206846), which then covalently modifies nucleophilic residues in the active site, allowing for identification and characterization. annualreviews.org

Fluorescent Probes: The fluorescence properties of the naphthyl group make it an excellent reporter for studying enzyme-substrate interactions. epa.gov Changes in the fluorescence emission spectrum upon binding to the active site can provide information about the polarity of the microenvironment and conformational changes in the enzyme.

These approaches, utilizing substrates like this compound and its analogs, are fundamental to understanding the structure-function relationships of enzymes.

pH and Temperature Dependence of Enzymatic Activity

The pH at which an enzyme exhibits maximum activity, its optimal pH, is a critical characteristic. For instance, an esterase from Rhizomucor miehei (RmEstA) showed peak activity at a pH of 6.5. plos.org In contrast, other esterases, such as one from Rhodococcus sp., display optimal activity in highly alkaline conditions, around pH 11.0. plos.org An esterase from Exiguobacterium antarcticum (EaEST) was found to have an optimal pH of 8.0 when assayed at 25°C. nih.gov Similarly, an esterase from a naphthalene-enriched soil microbial community (CN1E1) demonstrated maximum activity at pH 8.5. nih.gov Immobilized NStcI esterase from Aspergillus nidulans also showed maximum activity at pH 11. nih.gov This wide range of optimal pH values highlights the diversity of esterases and their adaptation to different physiological environments.

Temperature is another crucial factor governing enzymatic reaction rates. Generally, activity increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. nih.govcopernicus.org For example, the RmEstA esterase reached its maximal activity at 45°C. plos.org A cold-adapted esterase, CN1E1, was most active between 25-30°C, retaining significant activity at 4°C but losing most of it at temperatures of 55°C or higher. nih.gov In contrast, a thermostable esterase showed optimal activity at a much higher temperature of 70°C. researchgate.net The wild-type PETase from Ideonella sakaiensis (IsPETaseWT) has an optimal temperature of 30°C for hydrolyzing p-nitrophenyl butyrate (pNPB), a commonly used model substrate, with activity rapidly declining above 40°C. acs.org

The interplay between pH and temperature is evident in studies of fatty acid esterases (FAEs) from yam tuber, which showed optimal hydrolysis of α-naphthyl esters at varying pH values and a temperature of 37°C. researchgate.net The characterization of these parameters is essential for optimizing the use of enzymes in various applications.

Table 1: Optimal pH and Temperature for Enzymatic Activity on Naphthyl and Related Esters

| Enzyme | Source | Substrate Mentioned | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|---|

| RmEstA | Rhizomucor miehei | p-nitrophenol esters | 6.5 | 45 | plos.org |

| Esterase | Rhodococcus sp. LKE-028 | Not specified | 11.0 | 70 | plos.org |

| EaEST | Exiguobacterium antarcticum | 1-Naphthyl Acetate (1-NA) | 8.0 | Not specified for optimum, assayed at various temps | nih.gov |

| CN1E1 | Naphthalene-enriched soil community | Polyaromatic hydrocarbon esters | 8.5 | 25-30 | nih.gov |

| Immobilized NStcI Esterase | Aspergillus nidulans | Not specified | 11.0 | 30 | nih.gov |

| Fatty Acid Esterase I | Yam Tuber (Dioscorea batatas) | α-naphthyl esters | 11.0 | 70 | researchgate.net |

| IsPETaseWT | Ideonella sakaiensis | p-nitrophenyl butyrate (pNPB) | Not specified | 30 | acs.org |

| IsPETaseMT (Mutant) | Ideonella sakaiensis | p-nitrophenyl butyrate (pNPB) | Not specified | 60 | acs.org |

Studies on Enzyme Stability and Conformational Changes

The stability of an enzyme under various conditions is a key determinant of its practical utility. Studies focusing on esterases that act on naphthyl esters have investigated their stability with respect to temperature and pH, as well as the conformational dynamics that underpin their function and evolution. ugr.es

Thermostability is the ability of an enzyme to resist irreversible denaturation at high temperatures. nih.gov The RmEstA esterase from Rhizomucor miehei was found to be stable up to 50°C. plos.org An esterase from a thermophilic bacterium was completely stable for 3 hours at 60°C. researchgate.net The immobilization of enzymes can significantly enhance their stability. For example, the free recombinant NStcI esterase from Aspergillus nidulans lost all activity after 1 hour at 60°C, whereas its immobilized form retained 47.5% of its initial activity under the same conditions. nih.gov Protein engineering has also been employed to improve thermostability; a mutant of PETase (IsPETaseMT) showed a melting temperature (Tm) of 66°C, a significant increase from the wild-type's 40.3°C. acs.org

Enzyme stability is also pH-dependent. The RmEstA esterase demonstrated remarkable stability across a broad pH range, from 5.0 to 10.6. plos.org Immobilized NStcI esterase was most stable in the pH range of 9 to 11, showing increased stability at alkaline pH compared to its free counterpart. nih.gov The EaEST esterase also showed stability over a range of pH values. nih.gov

Conformational changes are intrinsic to enzyme function and evolution. ugr.es Enzymes are dynamic entities that sample multiple conformations, and this flexibility can be crucial for accommodating substrates and facilitating catalysis. ugr.esnih.gov Molecular dynamics simulations and other biophysical techniques have shown that single amino acid substitutions can alter the conformational landscape of an enzyme, affecting its stability and activity. acs.orgacs.org For instance, mutations in PETase can change its conformational state, which in turn influences its ability to bind and degrade substrates. acs.org Ancestral enzymes are often found to be more conformationally flexible and catalytically promiscuous than their modern descendants, suggesting that conformational diversity is a key trait in the evolution of new enzyme functions. nih.gov The study of these conformational dynamics, sometimes using noncanonical amino acids as probes, provides deep insights into the relationship between protein structure, stability, and catalytic mechanism. acs.org

Table 2: Enzyme Stability Data

| Enzyme | Source | Stability Parameter | Conditions | Reference |

|---|---|---|---|---|

| RmEstA | Rhizomucor miehei | Thermostability | Stable up to 50°C, >90% activity remaining | plos.org |

| RmEstA | Rhizomucor miehei | pH Stability | Stable across pH 5.0-10.6 | plos.org |

| Esterase | Thermophilic bacterium | Thermostability | Completely stable after 3 hours at 60°C | researchgate.net |

| Free NStcI Esterase | Aspergillus nidulans | Thermostability | No activity after 1 hour at 60°C | nih.gov |

| Immobilized NStcI Esterase | Aspergillus nidulans | Thermostability | Retained 47.5% activity after 1 hour at 60°C | nih.gov |

| Immobilized NStcI Esterase | Aspergillus nidulans | pH Stability | Most stable between pH 9 and 11 | nih.gov |

| IsPETaseWT | Ideonella sakaiensis | Melting Temperature (Tm) | 40.3 ± 0.5 °C | acs.org |

| IsPETaseMT (Mutant) | Ideonella sakaiensis | Melting Temperature (Tm) | 66.0 ± 0.4 °C | acs.org |

Mechanistic Investigations of Ester Hydrolysis and Reactivity

Enzymatic Hydrolysis Mechanisms of Naphthyl Esters

Enzymes, particularly esterases and proteases, provide a highly efficient and specific route for ester hydrolysis. ucr.edu These biocatalysts employ a sophisticated chemical apparatus centered around an active site to achieve remarkable rate accelerations. The general mechanism for many hydrolases involves a two-step process: acylation of the enzyme followed by deacylation to regenerate the free enzyme. oup.com

The enzymatic hydrolysis of esters is a multi-step reaction initiated within the enzyme's active site. ucr.edu The process for many esterases, which belong to the α/β hydrolase superfamily, begins with a nucleophilic attack. oup.comnih.gov A highly conserved serine residue, part of a catalytic triad (B1167595), acts as the nucleophile, attacking the carbonyl carbon of the ester substrate. oup.comnih.gov This attack leads to the formation of a high-energy, unstable tetrahedral intermediate. researchgate.netlibretexts.org In this intermediate, the carbonyl oxygen carries a negative charge, which is stabilized by an "oxyanion hole," a structural feature of the active site composed of backbone amide groups that form hydrogen bonds with the oxygen. oup.com The intermediate then collapses, leading to the formation of an acyl-enzyme intermediate, where the acyl portion of the ester is covalently bonded to the serine residue, and the alcohol moiety (in this case, β-naphthol) is released. oup.comlibretexts.org The process concludes with the hydrolysis of the acyl-enzyme intermediate by a water molecule, which regenerates the active enzyme and releases the carboxylic acid product. oup.com

The catalytic efficiency of esterases is not solely dependent on the primary nucleophile but on a network of specific amino acid residues within the active site.

Catalytic Triad: Most esterases feature a catalytic triad composed of Serine (Ser), Histidine (His), and Aspartic Acid (Asp) or Glutamic Acid (Glu). oup.comnih.gov The serine performs the nucleophilic attack. The histidine residue, acting as a general base, accepts a proton from the serine hydroxyl group, thereby increasing its nucleophilicity. oup.com The aspartate or glutamate (B1630785) residue orients the histidine and stabilizes the positive charge that develops on its imidazole (B134444) ring during the reaction. nih.gov Site-directed mutagenesis studies have confirmed that mutating any of these three key residues can lead to a near-complete loss of enzymatic activity. nih.gov

Oxyanion Hole: As mentioned, the oxyanion hole stabilizes the negative charge on the tetrahedral intermediate. oup.com It is typically formed by the backbone amides of conserved amino acids. In some enzymes, residues like Glycine or Asparagine in the oxyanion loop are crucial. oup.com

Substrate Binding and Specificity: Other residues are critical for correctly positioning the substrate and determining specificity. Aromatic amino acids like Tyrosine (Tyr) or Tryptophan (Trp) are often found lining the active-site walls. nih.govacs.org They can stabilize the naphthyl group of a substrate like Z-Ala-Beta-Naphthyl ester through hydrophobic and π-stacking interactions. nih.gov Engineering residues at the entrance of the substrate tunnel can also dramatically alter or even introduce new esterase activity by controlling substrate access to the catalytic site. asm.org

Below is a table summarizing the roles of key amino acid residues in the enzymatic hydrolysis of esters.

| Residue/Feature | Role in Catalysis | Supporting Findings |

| Serine (Ser) | Acts as the primary nucleophile, attacking the ester's carbonyl carbon. oup.com | Mutation to Alanine (B10760859) (Ser151Ala) resulted in almost complete inactivation of the enzyme. nih.gov |

| Histidine (His) | Functions as a general base, activating the Serine nucleophile by accepting its proton. oup.com | Mutation to Asparagine (His274Asn) led to a significant drop in relative activity to 0.54%. nih.gov |

| Aspartate (Asp) | Orients the Histidine residue and stabilizes its protonated form through hydrogen bonding. nih.gov | Mutation to Asparagine (Asp244Asn) reduced relative activity to 1.55%. nih.gov |

| Aromatic Residues (Tyr, Trp) | Stabilize the substrate, particularly aromatic moieties like the naphthyl group, via π-stacking and hydrophobic interactions. nih.govacs.orgnih.gov | Tyr residues are preferred in extremophilic esterases, while Trp is more common in moderate-temperature esterases. nih.govacs.org |

| Oxyanion Hole Residues | Stabilize the negatively charged tetrahedral intermediate through hydrogen bonding. oup.com | Blocking the oxyanion hole with a Threonine residue can switch catalytic activity from esterase to lyase. oup.com |

Catalytic antibodies, or "abzymes," are designed to bind to the transition state of a reaction, thereby lowering the activation energy. ucsf.edu For ester hydrolysis, antibodies are often raised against stable analogues of the tetrahedral phosphonate (B1237965) transition state. nih.gov Structural and kinetic studies of these antibodies provide valuable insights into the catalytic mechanism. For instance, in the hydrolysis of a beta-naphthyl acetate (B1210297), an antibody was shown to utilize a Histidine residue (His H35) to activate a water molecule, which then acts as the nucleophile. nih.gov This "active water bridge" attacks the ester's carbonyl carbon. nih.gov The resulting anionic tetrahedral intermediate is stabilized by hydrogen bonds from both the same Histidine (His H35) and an Arginine residue (Arg L96). nih.gov Furthermore, Tyrosine residues (Tyr L91 and Tyr H97) were identified as playing a key role in stabilizing the beta-naphthyl group of the substrate through π-stacking interactions, anchoring it in the binding pocket. nih.gov The pH dependence of some catalytic antibodies suggests the involvement of a residue with a pKa around 6.2, often attributed to a histidine or a carboxylate group, acting as a general base. ucsf.edursc.org

Role of Specific Amino Acid Residues in Catalysis

Chemical Hydrolysis Mechanisms (Acidic and Basic)

In the absence of enzymes, the hydrolysis of esters like this compound can be catalyzed by acid or base. libretexts.orgchemguide.co.uk These reactions, while typically slower than their enzymatic counterparts, follow well-defined mechanistic pathways. Basic hydrolysis, also known as saponification, is generally irreversible, whereas acid-catalyzed hydrolysis is a reversible equilibrium process. chemguide.co.ukchemistrysteps.comquora.com

Ester hydrolysis involves the cleavage of one of two covalent bonds: the acyl-oxygen bond (RCO-OR') or the alkyl-oxygen bond (RCOO-R').

Acyl-Oxygen Cleavage (BAC2/AAC2): This is the most common pathway for both acidic and basic hydrolysis. masterorganicchemistry.comchemistnotes.comucoz.com The mechanism involves the nucleophilic attack of water (in acid) or a hydroxide (B78521) ion (in base) on the electrophilic carbonyl carbon. masterorganicchemistry.comnumberanalytics.com This leads to a tetrahedral intermediate, which then collapses, breaking the acyl-oxygen bond and expelling the alkoxide as the leaving group. libretexts.org Isotopic labeling studies using H₂O¹⁸ have confirmed this, showing that the ¹⁸O atom is incorporated into the resulting carboxylic acid, not the alcohol. ucoz.com This pathway is favored because the carbonyl carbon is a good electrophile and resonance stabilization is maintained in the acyl portion. askfilo.com

Alkyl-Oxygen Cleavage (BAL1/AAL1): This pathway is much rarer and typically only occurs under specific structural conditions, particularly in acid-catalyzed hydrolysis. ucoz.comic.ac.uk It involves the cleavage of the bond between the carboxylate oxygen and the alkyl group. This mechanism becomes significant for esters of tertiary alcohols, where the departing alkyl group can form a stable tertiary carbocation. chemistrysteps.comaskfilo.com In these cases, the reaction proceeds via an SN1-type mechanism. chemistrysteps.com

Catalysis by general acids or bases involves proton transfer in the rate-determining step of the reaction.

General Base Catalysis: In this mechanism, a base other than the hydroxide ion facilitates the reaction by partially removing a proton from the attacking nucleophile (usually water) in the transition state. masterorganicchemistry.comiitd.ac.in This increases the nucleophilicity of the water molecule, promoting its attack on the ester's carbonyl carbon. iitd.ac.in This type of catalysis has been observed in the hydrolysis of esters with electron-withdrawing groups in the acyl portion. masterorganicchemistry.com Intramolecular general base catalysis is also possible, where a basic functional group within the ester molecule itself facilitates the attack of water. iitd.ac.in

General Acid Catalysis: In this mode, an acid other than the hydronium ion (H₃O⁺) facilitates hydrolysis by donating a proton to the ester's carbonyl oxygen. ic.ac.uk This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a weak nucleophile like water. numberanalytics.com The reaction can proceed through a cooperative pathway where multiple water molecules act in concert to transfer protons in a cyclic transition state, avoiding the formation of highly charged intermediates. ic.ac.uk

A comparison of the key features of acid- and base-catalyzed hydrolysis is presented below.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) acts as a true catalyst and is regenerated. chemguide.co.uk | Base (e.g., NaOH, KOH) is a reactant and is consumed in the reaction. libretexts.orgyoutube.com |

| Reversibility | Reversible; an equilibrium is established. libretexts.orgchemistrysteps.com | Irreversible; the reaction goes to completion. chemguide.co.ukchemistrysteps.com |

| Mechanism | AAC2 is most common. Protonation of the carbonyl oxygen increases its electrophilicity for water attack. libretexts.orgnumberanalytics.com | BAC2 is most common. Nucleophilic attack by a strong nucleophile (OH⁻) on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com |

| Products | Carboxylic acid and alcohol. libretexts.org | Carboxylate salt and alcohol. libretexts.org |

| Rate | Dependent on the concentration of H⁺. viu.ca | Dependent on the concentration of OH⁻. viu.ca |

Acyl-Oxygen vs. Alkyl-Oxygen Bond Cleavage

Mechanistic Pathways in Naphthyl Ester Synthesis and Transformation

The following sections explore three key mechanistic avenues relevant to the reactivity of this compound: photoredox catalysis, ammonium (B1175870) enolate pathways, and reactions involving carbocation intermediates. These pathways highlight the versatility of the ester's core structure in sophisticated organic transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under mild conditions. nih.gov For substrates like this compound, which contains an N-acyl amino acid moiety and a naphthyl group, photoredox catalysis offers unique activation modes. The general mechanism involves a photocatalyst that, upon excitation by light, engages in a single-electron transfer (SET) with a substrate or reagent. acs.org

In the context of related β-ketoesters, the process can be initiated by the oxidation of a corresponding enolate by an excited iridium photocatalyst, generating a free radical. nih.gov This radical can then undergo further reactions, such as cyclization. nih.govnih.gov For instance, the photoredox-catalyzed cyclization of alkene-substituted β-ketoesters has been used to synthesize polyfunctionalized cyclopentanones. nih.govacs.org A proposed mechanism involves the formation of an electron-deficient radical, which cyclizes to form a more stable benzylic radical that is subsequently reduced and protonated to yield the final product. nih.govacs.org While iridium-based photocatalysts are common, they may not always be effective; successful cyclization of some β-ketoesters has been achieved using an organic photocatalyst like 4CzTPN with a co-catalyst such as 2,4,6-triisopropyl-thiophenol (TRIPSH) under blue LED light. nih.govacs.org

The N-acyl portion of this compound could also be a site for photoredox activity. N-(acyloxy)phthalimides, for example, serve as convenient precursors to alkyl radicals following single-electron reduction and fragmentation. acs.org Similarly, photoredox-mediated decarboxylative radical conjugate additions to dehydroalanine (B155165) derivatives have been developed, showcasing the reactivity of the amino acid portion. researchgate.net The naphthyl group can also participate, as seen in the photocatalytic cascade addition-annulation of aromatic β-ketoesters with alkynes to deliver 1-naphthols. researchgate.net

| Reaction Type | Catalyst System | Substrate Type | Key Intermediate | Reference |

|---|---|---|---|---|

| Radical Cyclization | 4CzTPN / TRIPSH | Alkene-substituted β-ketoester | Cyclized alkyl radical | nih.govacs.org |

| Hydroalkylation | Iridium photocatalyst | Alkyl β-ketoester | α-carbonyl radical | nih.gov |

| Benzannulation | fac-Ir(ppy)3 | γ-aryl-β-ketoester and alkyne | α-carbonyl radical | researchgate.net |

| Decarboxylative Allylation | Iridium photocatalyst / Pd catalyst | N-protected α-amino acid ester | α-amino radical | acs.org |

C(1)-ammonium enolates are potent nucleophilic intermediates used in a variety of enantioselective bond-forming reactions. nih.gov These intermediates can be generated from aryl esters using isothiourea catalysts. nih.govnih.gov For a substrate like this compound, the naphthyl ester group could function as an effective precursor, particularly if it behaves like other electron-deficient aryl esters which are known to be reactive. rsc.org

A well-established application is the enantioselective aminomethylation of arylacetic acid esters to produce α-aryl-β²-amino esters. nih.govnih.gov This transformation proceeds via a cooperative catalysis mechanism involving a chiral isothiourea (like Tetramisole or HyperBTM) and a Brønsted acid. nih.govrsc.orgresearchgate.net The isothiourea reacts with the ester to form a C(1)-ammonium enolate. Simultaneously, the Brønsted acid activates an amino ether precursor to generate an iminium ion electrophile. nih.gov The subsequent reaction between the chiral C(1)-ammonium enolate and the iminium ion occurs with high stereocontrol, dictated by the chiral catalyst. nih.gov Mechanistic studies confirm that this process follows a C(1)-ammonium enolate pathway rather than an alternative dynamic kinetic resolution. nih.govnih.govresearchgate.net The use of an isolable acyl ammonium ion as a precatalyst further supports this mechanism. nih.gov

This methodology has been successfully applied to a broad range of aryl esters, achieving high yields and excellent enantiomeric ratios. nih.gov The reaction of a 2-naphthyl substituted pentafluorophenyl ester, for example, proceeds with high efficiency, suggesting that the naphthyl moiety is well-tolerated and effective in this pathway. nih.gov

| Aryl Ester Substituent | Catalyst System | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Phenyl | (R)-BTM·HCl / Pentafluorophenol | α-phenyl-β²-amino ester | 85 | 95:5 | nih.gov |

| 2-Naphthyl | (R)-BTM·HCl / Pentafluorophenol | α-(2-naphthyl)-β²-amino ester | 81 | 92:8 | nih.gov |

| 4-Chlorophenyl | (R)-BTM·HCl / Pentafluorophenol | α-(4-chlorophenyl)-β²-amino ester | 94 | 95:5 | nih.gov |

| 3-Methoxyphenyl | (R)-BTM·HCl / Pentafluorophenol | α-(3-methoxyphenyl)-β²-amino ester | 75 | 95:5 | nih.gov |

Carbocation intermediates are central to many organic reactions, including rearrangements and bond-forming processes. msu.edukashanu.ac.ir In the context of naphthyl esters, carbocations can be generated through the action of Lewis acids or certain transition metal catalysts. wikipedia.orgthieme-connect.com Lewis acids like FeCl₃ or BF₃·OEt₂ can activate a carbonyl group or another Lewis basic site, facilitating the formation of a carbocation intermediate that can then undergo further reaction. thieme-connect.com

One relevant transformation is carbonyl-olefin metathesis, where a Lewis acid can catalyze a stepwise [2+2] cycloaddition pathway. thieme-connect.com This involves the activation of the carbonyl, attack by an alkene to form a carbocation, intramolecular cyclization to an oxetane, and subsequent fragmentation. thieme-connect.com While direct evidence for this compound is unavailable, the principles of Lewis acid activation of the ester carbonyl are well-established. wikipedia.org

Transition metals, particularly gold and platinum, are also known to act as π-electrophilic Lewis acids, activating alkyne moieties to facilitate reactions that proceed through carbocationic intermediates. beilstein-journals.org For example, AuCl₃ catalyzes the benzannulation between ortho-alkynylbenzaldehydes and alkynes to produce naphthyl ketones, a reaction that likely proceeds through a pyrylium (B1242799) ion intermediate. beilstein-journals.orgacs.org The involvement of carbocation intermediates is also proposed in Friedel-Crafts reactions, where a Lewis acid helps generate an acylium ion or a related cationic species as the active electrophile. wikipedia.org Such pathways could be envisioned for the functionalization of the naphthyl ring in this compound under appropriate catalytic conditions.

| Catalyst | Reaction Type | Proposed Intermediate | Substrate Example | Reference |

|---|---|---|---|---|

| FeCl₃ | Carbonyl-Olefin Metathesis | Tertiary Carbocation | β-keto ester | thieme-connect.com |

| BF₃·Et₂O | Carbonyl-Olefin Metathesis | Benzylic Carbocation | Acetophenone | thieme-connect.com |

| AuCl₃ | Benzannulation | Pyrilium Ion | ortho-alkynylbenzaldehyde | beilstein-journals.orgacs.org |

| AlCl₃ | Friedel-Crafts Acylation | Acylium Ion | Acid Chloride | wikipedia.org |

Theoretical and Computational Studies of Naphthyl Esters

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds, known as conformation, are crucial for a molecule's function and interactions. Various experimental and theoretical methods are employed to elucidate these structural details.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized, or lowest energy, geometry of molecules. For N-Cbz-protected amino acids, DFT calculations, often using versatile basis sets like B3LYP/6-311++G(d,p), can determine bond lengths, bond angles, and dihedral angles of the most stable conformers. researchgate.net Molecular dynamics (MD) simulations can also be performed on molecules like N-Cbz-L-alanine to study their conformational behavior in solution. researchgate.net

X-ray crystallography is a definitive experimental technique for determining the precise atomic and molecular structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional map of electron density can be generated, revealing the exact positions of atoms and the nature of chemical bonds. mdpi.com

This method has been successfully applied to elucidate the solid-state structures of closely related compounds. For example, the crystal structure of N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester (Z-AF-OMe) was determined, showing how intermolecular hydrogen bonds stabilize the crystal packing. mdpi.comresearchgate.net However, a specific crystal structure for Z-Ala-Beta-Naphthyl ester has not been reported in the searched scientific literature. Obtaining such a structure would provide unequivocal data on its solid-state conformation, bond lengths, and angles, as well as insights into its intermolecular interactions, such as hydrogen bonding and π-π stacking involving the phenyl and naphthyl rings.

Spectroscopic techniques are essential for determining molecular structure, particularly in the solution state. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are cornerstones of this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, published, and assigned spectrum for this compound is not available in the referenced literature, the expected chemical shifts can be inferred from data on its constituent parts and similar molecules. rsc.orgmdpi.com

¹H NMR: Protons on the alanine (B10760859) moiety, the benzyloxycarbonyl (Cbz) group, and the naphthyl ring would appear in distinct regions of the spectrum. The presence of rotational isomers (rotamers) around the amide bond, a common feature in N-Cbz protected amino acids, may lead to the broadening or splitting of signals. chemicalbook.com

¹³C NMR: The carbon spectrum would show characteristic signals for the carbonyl carbons of the ester and carbamate (B1207046) groups, aromatic carbons of the phenyl and naphthyl rings, and aliphatic carbons of the alanine and benzyl (B1604629) groups. rsc.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| Alanine | α-CH | ~4.4 - 4.6 | ~50 - 52 |

| β-CH₃ | ~1.5 - 1.7 | ~18 - 20 | |

| NH | ~5.3 - 5.8 (broad) | - | |

| Cbz Group | Benzyl CH₂ | ~5.1 - 5.2 | ~67 - 68 |

| Phenyl CH | ~7.3 - 7.4 | ~127 - 136 | |

| C=O (Urethane) | - | ~156 | |

| Naphthyl Ester | Naphthyl CH | ~7.4 - 8.1 | ~118 - 148 |

| C=O (Ester) | - | ~171 - 173 |

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands. While a specific spectrum for the title compound is not provided in the search results, data from N-benzyloxycarbonyl-L-alanine and other esters allow for the prediction of key vibrational frequencies. medchemexpress.comnih.gov

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | ~3300 - 3400 |

| Aromatic C-H | Stretch | ~3030 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 3000 |

| C=O (Ester) | Stretch | ~1760 - 1770 |

| C=O (Urethane) | Stretch (Amide I) | ~1690 - 1720 |

| N-H Bend | Bend (Amide II) | ~1510 - 1550 |

| C-O (Ester) | Stretch | ~1150 - 1250 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

X-ray Crystallography for Solid-State Structure Elucidation

Electronic Properties and Reactivity Prediction

Computational methods are also employed to predict the electronic nature and chemical reactivity of molecules by analyzing their molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a model used to describe and predict the outcomes of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be primarily located on the electron-rich naphthyl and phenyl aromatic rings.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (electrophilicity). The LUMO is likely centered on the aromatic systems and the carbonyl groups, which are electron-withdrawing.

A specific FMO analysis for this compound has not been reported in the searched literature. However, studies on related ester-functionalized molecules show that the distribution of these orbitals is key to understanding their electronic behavior and potential for interaction. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.netscielo.org.mx

Small Energy Gap: A small ΔE suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.

Large Energy Gap: A large ΔE implies that more energy is required to promote an electron from the HOMO to the LUMO, corresponding to higher stability and lower reactivity.

DFT calculations are commonly used to compute the HOMO and LUMO energies and, consequently, the energy gap. For instance, in a series of ester-substituted aluminum complexes, both DFT calculations and electrochemical data were used to show how the HOMO-LUMO band gap was modified by different ester groups, tuning the electronic properties. nih.gov Similarly, calculations on naphthalene (B1677914) derivatives show how substitutions affect the energy gap. researchgate.net While these studies establish the methodology, a specific calculated value for the HOMO-LUMO energy gap of this compound is not available in the consulted literature. Such a value would serve as a quantitative indicator of its chemical stability.

Computational Insights into Acidity and Basicity Profiles

Computational quantum chemistry, particularly methods like Density Functional Theory (DFT), offers a powerful lens for examining the acidic and basic properties of molecules like this compound. dntb.gov.uaopinvisindi.is These calculations can predict proton affinities and pKa values, identifying the most likely sites for protonation and deprotonation.

For this compound, the primary basic sites are the oxygen atoms of the carbonyl groups (both in the ester and the carbamate) and the nitrogen atom of the amide. The ester carbonyl oxygen is generally more basic than the ether-like oxygen of the ester. The acidity of the molecule is primarily centered on the N-H proton of the alanine residue. The introduction of bulky side chains can influence the stability of the ester; for instance, aromatic amino acids can exert an inductive effect, rendering the acyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov Conversely, steric hindrance from bulky groups can protect the acyl phosphate (B84403) bond from hydrolysis. nih.gov

Reaction Pathway and Transition State Analysis